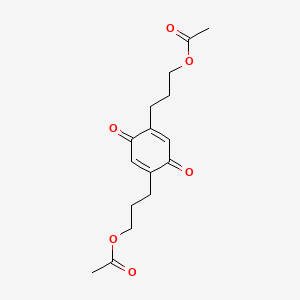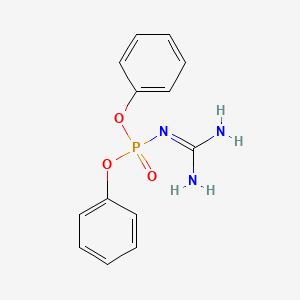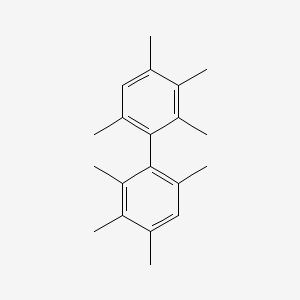
1,1'-Biphenyl, 2,2',3,3',4,4',6,6'-octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of eight methyl groups attached to the biphenyl core, making it highly substituted. The molecular structure of this compound is significant in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- typically involves the methylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl-.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like chlorine, nitric acid, or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at room temperature.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Partially or fully reduced biphenyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,6,6’-nonachloro-
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6-nonachloro-
Comparison: 1,1’-Biphenyl, 2,2’,3,3’,4,4’,6,6’-octamethyl- is unique due to its high degree of methyl substitution, which imparts distinct chemical and physical properties. Compared to its chlorinated counterparts, the octamethyl derivative is less reactive towards nucleophilic substitution but more stable under oxidative conditions. This stability makes it suitable for applications requiring robust chemical performance.
Properties
CAS No. |
6883-66-5 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,2,3,5-tetramethyl-4-(2,3,4,6-tetramethylphenyl)benzene |
InChI |
InChI=1S/C20H26/c1-11-9-13(3)19(17(7)15(11)5)20-14(4)10-12(2)16(6)18(20)8/h9-10H,1-8H3 |
InChI Key |
MKRONAYRYHSNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C2=C(C=C(C(=C2C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




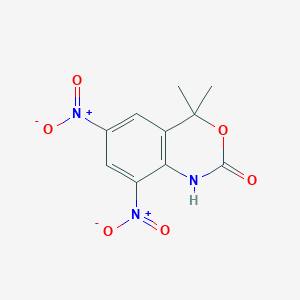
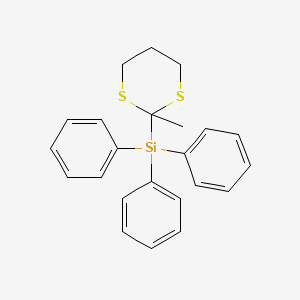
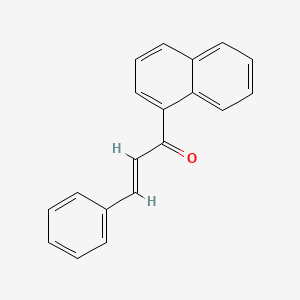
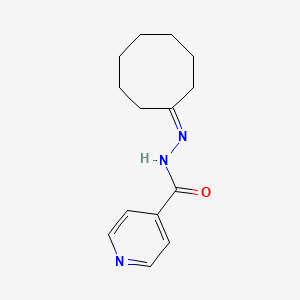
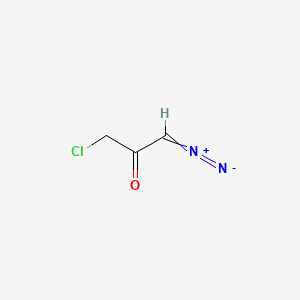
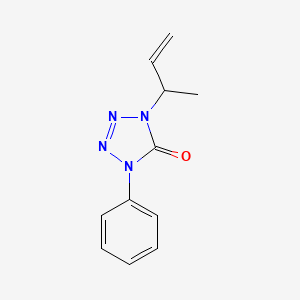
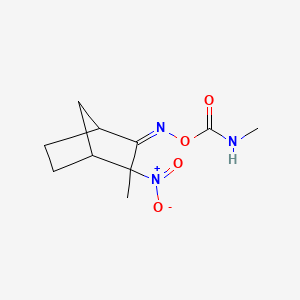

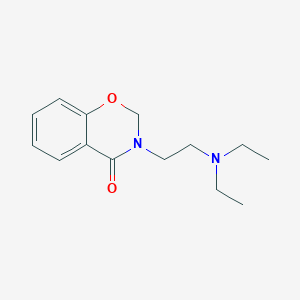
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
